3,3-Difluoro-3-phenylpropan-1-amine
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Overview
Description
3,3-Difluoro-3-phenylpropan-1-amine is an organic compound with the molecular formula C9H11F2N. This compound belongs to the class of phenylpropylamines, which are characterized by a phenyl group attached to a propylamine chain. The presence of two fluorine atoms on the third carbon of the propyl chain makes this compound unique and imparts specific chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-3-phenylpropan-1-amine can be achieved through various methods. One common approach involves the deoxyfluorination of alcohols using reagents such as 3,3-difluoro-1,2-diarylcyclopropenes . This method leverages the electronic nature of cyclopropenes to facilitate the fluorination process.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
3,3-Difluoro-3-phenylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The specific conditions, such as temperature, solvent, and catalysts, depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted phenylpropylamines.
Scientific Research Applications
3,3-Difluoro-3-phenylpropan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3-Difluoro-3-phenylpropan-1-amine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity to target molecules. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Phenylpropylamine: A compound with a similar structure but without the fluorine atoms.
3,3,3-Trifluoro-1-phenylpropan-1-amine: A related compound with three fluorine atoms on the propyl chain.
3,3-Difluoro-1-phenylpropan-1-amine: Another similar compound with fluorine atoms in different positions.
Uniqueness
3,3-Difluoro-3-phenylpropan-1-amine is unique due to the specific placement of the fluorine atoms, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C9H11F2N |
---|---|
Molecular Weight |
171.19 g/mol |
IUPAC Name |
3,3-difluoro-3-phenylpropan-1-amine |
InChI |
InChI=1S/C9H11F2N/c10-9(11,6-7-12)8-4-2-1-3-5-8/h1-5H,6-7,12H2 |
InChI Key |
UPRLNMAVZOPLOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CCN)(F)F |
Origin of Product |
United States |
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